molecular formula C17H18O2 B6378378 2-Formyl-6-(4-T-butylphenyl)phenol CAS No. 713511-86-5

2-Formyl-6-(4-T-butylphenyl)phenol

Cat. No.: B6378378
CAS No.: 713511-86-5
M. Wt: 254.32 g/mol
InChI Key: CNKPXAMISCMWGW-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-T-butylphenyl)phenol is a phenolic aldehyde derivative characterized by a benzaldehyde core substituted with a hydroxyl group at position 2 and a 4-T-butylphenyl group at position 4. The tert-butyl substituent introduces significant steric bulk and hydrophobicity, while the aldehyde group enhances reactivity for applications in organic synthesis, coordination chemistry, and materials science.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-18)16(15)19/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKPXAMISCMWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685219
Record name 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713511-86-5
Record name 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-T-butylphenyl)phenol can be achieved through several methods. One common approach involves the formylation of 4-tert-butylphenol using a Vilsmeier-Haack reaction, which employs dimethylformamide and phosphorus oxychloride as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-6-(4-T-butylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-6-(4-T-butylphenyl)phenol.

    Substitution: 2-Formyl-6-(4-T-butylphenyl)-4-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-6-(4-T-butylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-T-butylphenyl)phenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of 2-Formyl-6-(4-T-butylphenyl)phenol, highlighting substituent variations and their implications:

Compound Name Substituent (Position 6) Molecular Formula Purity (%) Key Properties/Applications Reference
This compound 4-T-butylphenyl C₁₇H₁₈O₂ N/A High steric hindrance, potential catalyst ligand N/A
2-Formyl-6-(2-trifluoromethylphenyl)phenol 2-trifluoromethylphenyl C₁₄H₉F₃O₂ 96% Enhanced electron-withdrawing effects; used in fluorinated materials
2-Formyl-6-(3-hydroxyphenyl)phenol 3-hydroxyphenyl C₁₃H₁₀O₃ 95% Increased polarity; suitable for hydrogen-bonding networks
2,6-Di-tert-butyl-4-methylphenol 4-methyl, 2,6-di-T-butyl C₁₅H₂₄O N/A Antioxidant properties; steric protection of phenolic OH

Key Observations :

  • Steric Effects: The tert-butyl group in this compound likely reduces molecular flexibility and enhances thermal stability compared to smaller substituents (e.g., hydroxyphenyl) .
  • Electronic Effects: Trifluoromethyl groups (as in YA-3847) introduce strong electron-withdrawing characteristics, altering redox potentials and reactivity relative to electron-donating T-butyl groups .
  • Polarity : Hydroxyphenyl-substituted analogs exhibit higher polarity, improving solubility in polar solvents compared to hydrophobic T-butyl derivatives .

Physicochemical Properties

While direct data for this compound is sparse, inferences can be drawn from analogs:

  • Solubility: T-butyl-substituted phenols typically show lower water solubility due to hydrophobicity, whereas hydroxyphenyl derivatives (e.g., 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde) are more soluble in ethanol or DMSO .
  • Thermal Stability: Bulky substituents like T-butyl enhance thermal stability, as seen in 2,6-Di-tert-butyl-4-methylphenol, a common antioxidant .
  • Reactivity : The aldehyde group enables condensation reactions, but steric hindrance from T-butyl may slow kinetics compared to less hindered analogs .

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